![molecular formula C13H20N2O2 B1393164 Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane CAS No. 1147558-40-4](/img/structure/B1393164.png)
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane
Descripción general
Descripción
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Métodos De Preparación
The synthesis of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane typically involves the use of starting materials such as tropinone derivatives. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These methodologies often involve the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Medicinal Chemistry
- Neurotransmitter Modulation : Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety .
- Pain Management : The compound exhibits binding affinity for opioid receptors, indicating its potential as an analgesic agent. Studies have shown that it may act as an antagonist at kappa opioid receptors, which could lead to novel treatments for opioid addiction.
2. Anticancer Research
- Preliminary studies have indicated that derivatives of azabicyclo[3.2.1]octane, including this compound, exhibit cytotoxic effects against various cancer cell lines, notably glioblastoma cells. This property highlights its potential role in cancer therapeutics.
3. Drug Development
- The compound's structural similarity to tropane alkaloids positions it as a valuable building block in the synthesis of novel pharmaceuticals aimed at addressing conditions responsive to monoamine neurotransmitter reuptake inhibition. This includes disorders such as ADHD and panic disorders .
Case Studies
Neurotransmission Studies
- In vitro assays demonstrated that this compound modulates dopamine release in neuronal cultures, suggesting therapeutic implications for conditions like Parkinson's disease.
Opioid Receptor Interaction
- Binding studies revealed that the compound acts as an antagonist at kappa opioid receptors, potentially leading to innovative treatments for opioid dependence.
Cytotoxicity Assays
- Research involving various cancer cell lines showed that this compound exhibits selective cytotoxicity against glioblastoma cells, indicating its promise in oncology.
Summary Table of Applications
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Modulation of neurotransmitter systems | Treatment of depression and anxiety |
Pain Management | Interaction with opioid receptors | Novel analgesic therapies |
Anticancer Research | Cytotoxic effects on glioblastoma cells | Development of cancer therapeutics |
Drug Development | Building block for pharmaceuticals | Addressing ADHD and panic disorders |
Mecanismo De Acción
The mechanism of action of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, making the compound useful in medicinal chemistry research .
Comparación Con Compuestos Similares
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
Tropane alkaloids: A family of compounds with a similar bicyclic structure, known for their wide array of biological activities.
Actividad Biológica
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.32 g/mol . The compound features a nitrogen atom within its bicyclic framework, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- Neurotransmitter Reuptake Inhibition : Similar to tropane alkaloids, this compound has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine in vitro . This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmission, potentially influencing mood and cognitive functions due to its interaction with neurotransmitter transporters .
- Antidepressant Properties : Given its role in monoamine reuptake inhibition, it may serve as a candidate for developing antidepressant medications .
- Analgesic Effects : Preliminary studies suggest that compounds within the azabicyclo family can exhibit analgesic properties, making them potential candidates for pain management therapies .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
This compound can be compared with other azabicyclo derivatives to highlight differences in biological activity:
Compound | Structural Features | Biological Activity |
---|---|---|
Exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane | Amino group at position 3 | Enhanced neuropharmacological effects |
Endo-8-Boc-8-azabicyclo[3.2.1]octane | Endo configuration | Different receptor interactions |
Q & A
Basic Research Questions
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are they experimentally validated?
- Methodological Answer : Derivatives of this scaffold exhibit affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Radioligand binding assays (e.g., using [³H]WIN 35,428 for DAT and [³H]citalopram for SERT) are standard for validation. Competitive inhibition experiments in synaptosomal preparations or transfected cell lines quantify potency (IC₅₀ values) .
Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?
- Methodological Answer : Classical approaches include Mannich condensations (e.g., cyclopentanone, benzylamine, and formaldehyde) to form bicyclic ketones, followed by functionalization at the 3- or 8-positions. Boc protection (tert-butoxycarbonyl) is frequently used to stabilize intermediates, as seen in the synthesis of Exo-8-Boc derivatives .
Q. How is the purity of 8-azabicyclo[3.2.1]octane derivatives assessed in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is standard. Reverse-phase C18 columns with acetonitrile/water gradients achieve separation, while MS provides molecular weight confirmation .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved for tropane alkaloid applications?
- Methodological Answer : Asymmetric catalysis, such as chiral auxiliaries or organocatalysts, enables stereocontrol. For example, enantioselective Michael additions or cycloadditions using proline-derived catalysts yield enantiopure intermediates. X-ray crystallography confirms absolute configurations .
Q. What structural modifications at the 8-position enhance selectivity for dopamine vs. serotonin transporters?
- Methodological Answer : Introducing substituents like phenyl or benzhydryl groups at the 8-position modulates selectivity. Computational docking studies (e.g., using AutoDock Vina) predict binding poses, while in vitro uptake assays validate changes in IC₅₀ ratios for DAT/SERT. Beta-oriented phenyl groups (8β configuration) reduce DAT affinity compared to alpha-oriented analogs .
Q. How do researchers resolve contradictory data on biological targets (e.g., ELOVL6 inhibition vs. monoamine transporter activity)?
- Methodological Answer : Target deconvolution via siRNA knockdown or CRISPR-Cas9 gene editing in cellular models clarifies primary mechanisms. Parallel screening using panels of recombinant enzymes (e.g., ELOVL6) and transporters identifies off-target effects. Dose-response curves distinguish potency hierarchies .
Q. What computational tools are used to predict the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Software like MetaSite or GLORY predicts phase I/II metabolism sites. In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) identify major metabolites, validated by LC-MS/MS. For example, brasofensine undergoes CYP3A4-mediated N-dealkylation .
Q. How does stereochemistry impact the pharmacokinetic profile of Exo-8-Boc-3-cyano derivatives?
- Methodological Answer : Enantiomers often show divergent ADME properties. Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers for individual testing. Pharmacokinetic studies in rodents (plasma t₁/₂, AUC) reveal differences in absorption and clearance due to stereospecific enzyme interactions .
Q. Critical Analysis of Evidence
- Contradictions : reports ELOVL6 inhibition, while focuses on monoamine transporters. This discrepancy may arise from divergent substituents (e.g., cyano vs. phenyl groups) or assay conditions.
- Stereochemical Nuances : The 8β configuration in isotropane derivatives reduces DAT affinity compared to 8α, highlighting the need for precise stereocontrol in synthesis .
- Methodological Gaps : Limited data exist on in vivo neuropharmacokinetics of Exo-8-Boc derivatives, warranting PET imaging studies with radiolabeled analogs.
Propiedades
IUPAC Name |
tert-butyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3/t9?,10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURMTGIVKSLEM-FGWVZKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.